4-CHLORO-3-[(1,2,3,4-TETRAHYDRONAPHTHALEN-1-YL)SULFAMOYL]BENZOIC ACID
Description
4-Chloro-3-[(1,2,3,4-tetrahydronaphthalen-1-yl)sulfamoyl]benzoic acid (CAS: 731793-18-3) is a halogenated benzoic acid derivative featuring a sulfamoyl group substituted with a 1,2,3,4-tetrahydronaphthalen-1-yl (tetralin) moiety. Its molecular formula is C₁₇H₁₅ClNO₄S, with a molecular weight of 365.83 g/mol . The compound is characterized by a benzoic acid backbone chlorinated at the 4-position and sulfamoylated at the 3-position. The tetralin substituent introduces a bicyclic hydrophobic group, which may enhance lipid solubility compared to simpler aromatic substituents. Available data indicate a purity of ≥95%, though commercial availability is currently discontinued .
Properties
IUPAC Name |
4-chloro-3-(1,2,3,4-tetrahydronaphthalen-1-ylsulfamoyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4S/c18-14-9-8-12(17(20)21)10-16(14)24(22,23)19-15-7-3-5-11-4-1-2-6-13(11)15/h1-2,4,6,8-10,15,19H,3,5,7H2,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCUNQWSOLRTNOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NS(=O)(=O)C3=C(C=CC(=C3)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-(1,2,3,4-tetrahydronaphthalen-1-ylsulfamoyl)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Sulfamoyl Intermediate: The reaction begins with the sulfonation of 1,2,3,4-tetrahydronaphthalene to form the corresponding sulfonyl chloride.
Coupling with Chlorobenzoic Acid: The sulfonyl chloride intermediate is then reacted with 4-chlorobenzoic acid under basic conditions to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-(1,2,3,4-tetrahydronaphthalen-1-ylsulfamoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The tetrahydronaphthalenyl group can be oxidized to form naphthalene derivatives.
Reduction: The chlorobenzoic acid moiety can be reduced to form corresponding benzoic acid derivatives.
Substitution: The chlorine atom on the benzoic acid ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products
Oxidation: Naphthalene derivatives.
Reduction: Reduced benzoic acid derivatives.
Substitution: Substituted benzoic acid derivatives.
Scientific Research Applications
4-chloro-3-(1,2,3,4-tetrahydronaphthalen-1-ylsulfamoyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-3-(1,2,3,4-tetrahydronaphthalen-1-ylsulfamoyl)benzoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfamoyl and chlorobenzoic acid moieties. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the 4-chloro-3-sulfamoylbenzoic acid core but vary in the substituent attached to the sulfamoyl nitrogen. Below is a comparative analysis of key derivatives:
Structural and Physicochemical Properties
Substituent Effects on Properties
- Lipophilicity: The tetralin group in the target compound likely increases lipophilicity compared to smaller substituents like dimethylamino (263.69 g/mol) . The trifluoromethylphenyl derivative (469.86 g/mol) exhibits even higher hydrophobicity due to the CF₃ group .
- Steric Effects : Bulky substituents (e.g., benzyl-trifluoromethylphenyl) may hinder molecular interactions, as reflected in the higher predicted boiling point (618.4°C) .
Biological Activity
4-Chloro-3-[(1,2,3,4-tetrahydronaphthalen-1-yl)sulfamoyl]benzoic acid is a compound of interest due to its potential biological activities. This article explores its biological properties, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical formula for this compound is C17H16ClNO4S. It features a benzoic acid moiety with a chloro substituent and a sulfamoyl group attached to a tetrahydronaphthalene structure.
The biological activity of this compound can be attributed to its interaction with various biochemical pathways. Specifically, it has been shown to activate the NF-κB signaling pathway, which plays a critical role in immune response and inflammation. This activation can lead to the release of immunostimulatory cytokines in human monocytic cells and murine dendritic cells, enhancing immune responses .
Structure-Activity Relationship (SAR)
Recent studies have focused on the SAR of sulfamoyl compounds. Modifications to the structure of this compound at specific sites have yielded analogs with improved potency. For instance:
| Modification Site | Effect on Activity |
|---|---|
| A (4-substituent) | Critical for activity |
| B (Thiazole ring) | Minor impact |
| C (Amide bond) | Essential for binding |
| D (Benzene ring) | Enhances solubility |
| E (Sulfonamide group) | Key for receptor binding |
| F (Amine substituent) | Influences selectivity |
These modifications are aimed at optimizing the compound's efficacy in activating NF-κB and enhancing its immunomodulatory effects .
Case Study 1: Immunomodulatory Effects
In a study assessing the immunomodulatory effects of this compound, it was found that treatment with this compound led to significant increases in cytokine production in THP-1 cells upon stimulation with lipopolysaccharides (LPS). The results indicated a sustained activation of NF-κB over time, suggesting prolonged immune activation .
Case Study 2: Antitumor Activity
Another investigation explored the antitumor potential of this compound in murine models. When used as an adjuvant in combination with established cancer therapies, it enhanced the therapeutic efficacy by promoting an immune response against tumor cells. The combination therapy resulted in reduced tumor growth compared to controls .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
